

bevirimat natural product derivation *Syzygium claviflorum*

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Compound Focus: **Bevirimat**

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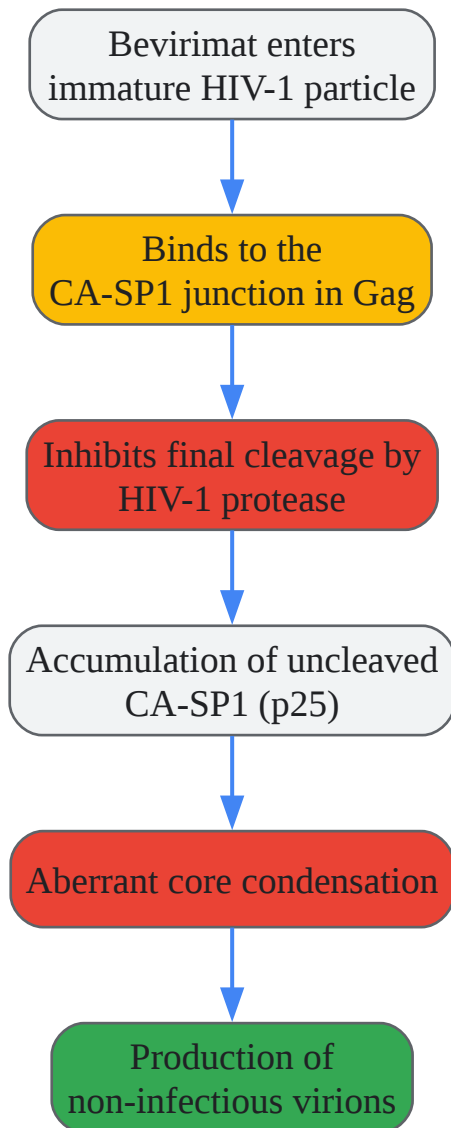
Natural Derivation and Chemical Synthesis

The journey of **Bevirimat** begins with its natural precursor and involves specific chemical modifications to enhance its potency.

- **Natural Origin:** Betulinic acid, the direct precursor to **Bevirimat**, was isolated from *Syzygium claviflorum* [1] [2]. This plant belongs to the extensive *Syzygium* genus, known for its use in traditional medicine and as a source of bioactive compounds [3].
- **Chemical Synthesis:** **Bevirimat** (3-O-(3',3'-Dimethylsuccinyl) betulinic acid) is synthesized by adding a dimethylsuccinyl group to the C-3 position of the betulinic acid core structure [4] [5]. This specific modification was found to enhance anti-HIV-1 activity by approximately 1000-fold compared to the original betulinic acid [6].

Mechanism of Action as a Maturation Inhibitor

Bevirimat defines a distinct class of antiretrovirals known as maturation inhibitors [7]. Its mechanism is summarized in the following workflow:



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This mechanism is distinct from protease inhibitors, as **Bevirimat** binds to the Gag substrate (the CA-SP1 cleavage site) rather than the protease enzyme itself, preventing the final step in the maturation process [6] [7] [1]. This action results in the production of structurally defective, non-infectious viral particles [6].

Experimental Anti-HIV-1 Activity Profile

Bevirimat and its analogs have demonstrated potent activity in various experimental models. The table below summarizes key biological data:

Compound / Derivative	Experimental Model / Target	Key Activity (IC ₅₀ / EC ₅₀)	Description / Significance
Bevirimat (BVM)	HIV-1 infected H9 lymphocytes [4]	EC ₅₀ = 0.0035 μM [4]	Prototype maturation inhibitor; high potency.
Bevirimat (BVM)	CA-SP1 cleavage site in Gag [6]	Target binding confirmed [6]	Direct interaction proven via photoaffinity labeling.
Compound 14a (C-30 diethylphosphonate analog)	HIV-1 in vitro [4]	IC ₅₀ = 0.02 μM [4]	Comparable activity to BVM, higher selectivity index (3450).
Compound 16 (C-28 modified derivative)	HIV-1 NL4.3 strain [5]	Better antiviral profile than BVM [5]	Improved hydrosolubility for NMR studies; direct interaction with CA-SP1-NC peptide shown.
Derivative 114 (Piperazine-caffeic acid hybrid)	HIV-1/NL4-3 & NL4-3/V370A strain [2]	IC ₅₀ = 0.019 μM (NL4-3) & 0.15 μM (V370A) [2]	Enhanced potency against BVM-resistant strain.

Key Experimental Protocols

For researchers, understanding the methodologies used to study **Bevirimat** is crucial. Key protocols from the literature include:

- **Molecular Docking to CA-SP1 [4]:**
 - **Protein Preparation:** The 3D structure of the C-terminal domain of HIV-1 CA-SP1 (CTD-SP1) is obtained from the Protein Data Bank (PDB) or generated via homology modeling.
 - **Ligand Preparation:** The 3D structure of **Bevirimat** or its analog is energy-minimized using computational chemistry software.
 - **Docking Simulation:** The ligand is docked into the binding site at the CA-SP1 junction using programs like AutoDock Vina. Docking poses are scored based on binding affinity (e.g., kcal/mol).
 - **Interaction Analysis:** The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the binding pocket are analyzed and visualized.

- **Photoaffinity Crosslinking to Map Binding Site [6]:**
 - **Particle Production:** Generate immature HIV-1 Virus-Like Particles (VLPs) by transfecting mammalian cells (e.g., 293T) with a Gag-expressing plasmid (e.g., pVP-I).
 - **Purification:** VLPs are purified from the cell culture supernatant via ultracentrifugation through a sucrose gradient.
 - **Crosslinking:** Incubate purified VLPs with a photoactivatable **Bevirimat** analog. Expose the mixture to UV light to covalently crosslink the analog to its protein target.
 - **Digestion and Analysis:** Digest the crosslinked Gag protein with a protease (e.g., trypsin). Identify the crosslinked peptides using Mass Spectrometry (LC-MS/MS) to pinpoint the exact binding region.

Research Challenges and Future Directions

Despite its promising start, **Bevirimat**'s clinical development was halted. Current research focuses on overcoming these challenges:

- **Clinical Setback and Resistance:** Phase IIb trials were suspended due to the emergence of baseline polymorphisms in the CA-SP1 region of Gag in an estimated 55% of patients, which conferred natural resistance to **Bevirimat** [4].
- **Second-Generation Inhibitors:** Research focuses on designing analogs that retain activity against these resistant virus strains. Promising strategies include:
 - **C-28 Modification:** Introducing hydrophilic groups (e.g., glycine, β -alanine, lysine) at the C-28 position to improve hydrosolubility and maintain activity [5].
 - **C-3 Phosphonate Derivatives:** Replacing the ester group with a more metabolically stable phosphonate group directly linked to the triterpene system, which can increase the number of strong interactions with the target protein [4].
 - **Hybrid Molecules:** Incorporating privileged motifs like piperazine and caffeic acid into the **Bevirimat** structure to enhance potency against resistant strains [2].

Bevirimat serves as a foundational molecule in antiretroviral research. The ongoing work to develop second-generation maturation inhibitors, informed by a deep understanding of its derivation, mechanism, and limitations, continues to be a vital and active field in the quest to overcome HIV drug resistance [4] [5] [2].

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